

Undecyl-Maltoside: A Technical Guide to Membrane Protein Solubilization

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Undecyl-maltoside;Undecyl β-D-maltopyranoside*

CAS No.: *170552-39-3*

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This guide provides an in-depth exploration of the mechanism by which undecyl-maltoside (UDM), a non-ionic detergent, facilitates the extraction and solubilization of membrane proteins. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of UDM's action, offers practical experimental insights, and serves as a comprehensive resource for leveraging this powerful tool in membrane protein research.

The Physicochemical Landscape of Undecyl-Maltoside

The efficacy of any detergent in membrane protein research is intrinsically linked to its molecular architecture and behavior in aqueous solutions. Undecyl-maltoside (n-Undecyl-β-D-maltopyranoside) is a prominent member of the alkyl maltoside class of detergents, distinguished by a fine balance of hydrophobic and hydrophilic properties.[1]

Molecular Anatomy: A Tale of Two Moieties

At its core, UDM is an amphipathic molecule, possessing a dual nature that is fundamental to its function.[2] It is comprised of:

- **A Hydrophobic Tail:** An eleven-carbon undecyl (C11) alkyl chain.[2] This nonpolar tail readily inserts into the hydrophobic lipid bilayer of cell membranes.
- **A Hydrophilic Headgroup:** A bulky and polar maltose headgroup.[1][2] This disaccharide moiety is highly soluble in water and provides a significant steric shield, which is crucial for preventing the aggregation of solubilized proteins.

The interplay between these two components dictates how UDM interacts with both the lipid membrane and the embedded proteins.

The Critical Micelle Concentration (CMC): A Threshold for Action

A pivotal concept in detergent-mediated solubilization is the Critical Micelle Concentration (CMC). The CMC is the specific concentration at which detergent monomers begin to self-assemble into spherical structures known as micelles.[3][4] Below the CMC, UDM exists predominantly as individual molecules. However, once the CMC is surpassed, additional UDM molecules will preferentially form micelles.[3]

For undecyl-maltoside, the CMC is approximately 0.59 mM (or ~0.029% w/v).[2][5] This value is a critical parameter for designing effective solubilization protocols, as detergent concentrations must exceed the CMC to ensure the formation of micelles necessary for encapsulating membrane proteins.[6]

Micelle Characteristics: The Solubilization Vehicle

The micelles formed by UDM possess distinct characteristics that make them well-suited for handling membrane proteins:

- **Aggregation Number:** This refers to the average number of detergent monomers that constitute a single micelle. For UDM, this number is approximately 71.[5]
- **Micelle Molecular Weight:** The molecular weight of a UDM micelle is around 50 kDa.[2] The relatively small and uniform size of these micelles is advantageous for various downstream applications, including structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), as they are less likely to interfere with sample preparation and analysis.[1][2]

Property	Value	Source(s)
Molecular Formula	C ₂₃ H ₄₄ O ₁₁	[2][5]
Molecular Weight	496.59 g/mol	[7]
Critical Micelle Concentration (CMC)	~0.59 mM (~0.029% w/v)	[2][5]
Aggregation Number	~71	[5]
Micelle Molecular Weight	~50 kDa	[2]

The Stepwise Mechanism of Protein Solubilization

The solubilization of a membrane protein by undecyl-maltoside is a systematic process involving the progressive disruption of the lipid bilayer and the subsequent formation of a stable protein-detergent complex.[8]

Stage 1: Monomer Partitioning and Membrane Destabilization

Initially, at concentrations below the CMC, individual UDM monomers partition into the lipid bilayer.[8] The hydrophobic undecyl tails integrate with the acyl chains of the phospholipids, while the hydrophilic maltose headgroups align with the polar headgroups of the lipids at the membrane-water interface. As the concentration of UDM monomers within the membrane increases, the organized structure of the bilayer is disrupted.

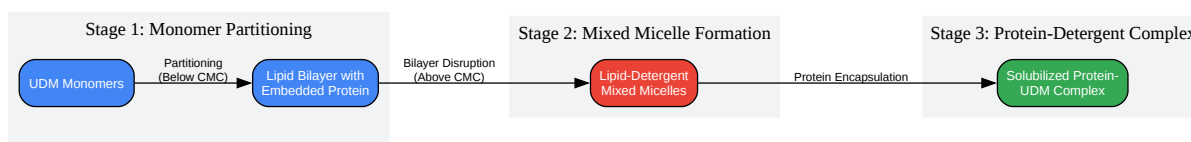
Stage 2: Formation of Mixed Micelles

As the UDM concentration approaches and then exceeds the CMC, the lipid bilayer becomes saturated with detergent molecules.[6] This leads to the fragmentation of the membrane into smaller pieces, which are composed of both lipids and detergent molecules, forming what are known as "mixed micelles." [8]

Stage 3: Protein Extraction and Encapsulation

The transmembrane domains of the embedded proteins, now exposed by the disruption of the bilayer, are prime targets for the UDM micelles. The hydrophobic core of the UDM micelle

shields the hydrophobic surfaces of the protein from the aqueous environment, effectively "extracting" it from the lipid fragments. This results in the formation of a soluble protein-detergent complex, where the protein is encircled by a belt of detergent molecules. While most of the native lipids are displaced, some may remain associated with the protein within the complex.



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Caption: The three-stage mechanism of membrane protein solubilization by undecyl-maltoside.

Experimental Protocols and Practical Considerations

A successful solubilization strategy hinges on the empirical determination of optimal conditions for the specific protein of interest.

Protocol: Screening for Optimal UDM Concentration

This protocol provides a framework for identifying the most effective concentration of UDM for solubilizing a target membrane protein.

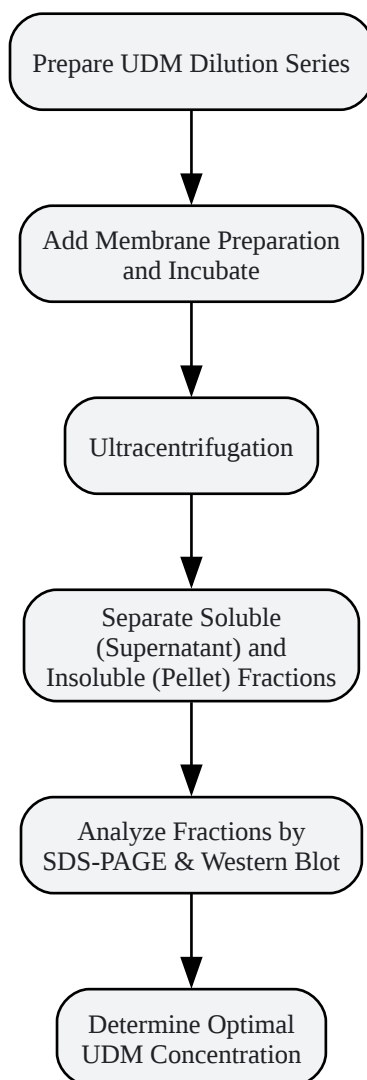
Materials:

- Isolated cell membranes containing the target protein.
- Solubilization Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
- 10% (w/v) Undecyl-Maltoside stock solution.

- Ultracentrifuge.
- Reagents for SDS-PAGE and Western blotting.

Procedure:

- Prepare a Dilution Series: Create a series of solubilization buffers with varying final concentrations of UDM (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0% w/v).
- Incubation: Resuspend a fixed amount of the membrane preparation in each of the UDM-containing buffers. Incubate the samples with gentle agitation for 1-4 hours at 4°C.
- Separation of Soluble and Insoluble Fractions: Pellet the unsolubilized membrane fragments by ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C).[6]
- Analysis: Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in an equal volume of buffer.
- Evaluation: Analyze equal volumes of the soluble and insoluble fractions for each UDM concentration by SDS-PAGE and Western blotting, using an antibody specific to the target protein. The optimal UDM concentration is the lowest concentration that yields the maximum amount of the target protein in the soluble fraction.



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Sources

- [1. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. files01.core.ac.uk \[files01.core.ac.uk\]](#)

- [3. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. surfactant.alfa-chemistry.com \[surfactant.alfa-chemistry.com\]](#)
- [5. Calibre Scientific | Molecular Dimensions \[moleculardimensions.com\]](#)
- [6. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. moleculardepot.com \[moleculardepot.com\]](#)
- [8. The mechanism of detergent solubilization of liposomes and protein-containing membranes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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